Chlorbufam

Overview

Description

Chlorbufam is a carbamate herbicide known for its high solubility in water and various organic solvents. It has a low volatility and a high potential for leaching into groundwater. This compound is moderately persistent in soil systems and has low mammalian oral toxicity. It was primarily used for pre-emergence control of grasses and broad-leaved weeds in crops such as vegetables, beet crops, and ornamentals .

Mechanism of Action

Target of Action

Chlorbufam primarily targets cholinesterase , also known as acetylcholinesterase (AChE) . This enzyme plays a crucial role in the nervous system, where it is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

This compound acts as a cholinesterase inhibitor . By suppressing the action of acetylcholinesterase, this compound interferes with the normal function of the nervous system . Normally, acetylcholinesterase breaks down acetylcholine to terminate signal transmission. When this enzyme is inhibited, acetylcholine accumulates, leading to overstimulation of the nerves .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine. By inhibiting acetylcholinesterase, this compound disrupts the normal functioning of this pathway, leading to an excess of acetylcholine and overstimulation of cholinergic nerves .

Pharmacokinetics

Factors such as how well the compound is absorbed into the bloodstream, how it is distributed within the body, how it is metabolized, and how it is excreted all play a role in determining its pharmacokinetic profile .

Result of Action

The molecular effect of this compound’s action is the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine . On a cellular level, this results in overstimulation of nerve cells due to the continuous presence of acetylcholine . This overstimulation can lead to various symptoms, including excessive salivation and eye-watering .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is highly soluble in water and many organic solvents . It has a low volatility and, based on its chemical properties, it has a high potential for leaching to groundwater . It is moderately persistent in soil systems . These properties suggest that this compound’s action can be influenced by factors such as soil composition, rainfall, and temperature .

Biochemical Analysis

Biochemical Properties

Chlorbufam is known to be a cholinesterase or acetylcholinesterase (AChE) inhibitor . This means that this compound can suppress the action of acetylcholinesterase, an enzyme that plays a crucial role in nerve function. By inhibiting this enzyme, this compound can interfere with nerve signal transmission, making it a potent neurotoxin .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with acetylcholinesterase. This compound binds to this enzyme and inhibits its activity, thereby disrupting the breakdown of acetylcholine, a neurotransmitter essential for nerve signal transmission . This leads to an accumulation of acetylcholine, resulting in overstimulation of the nerves.

Temporal Effects in Laboratory Settings

Given its chemical properties, it is likely that this compound is moderately persistent in soil systems . This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies.

Preparation Methods

Chlorbufam is synthesized through the reaction of 3-chlorophenyl isocyanate with 1-methyl-2-propyn-1-ol. The reaction typically occurs under controlled conditions to ensure the formation of the desired carbamate ester. Industrial production methods involve the use of high-purity reagents and solvents to achieve a high yield and purity of the final product .

Chemical Reactions Analysis

Chlorbufam undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to form 3-chlorophenylcarbamic acid and 1-methyl-2-propyn-1-ol.

Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Photodegradation: Exposure to light can lead to the breakdown of this compound into simpler compounds.

Common reagents used in these reactions include water, oxidizing agents, and light sources for photodegradation. The major products formed from these reactions are typically simpler organic compounds and inorganic by-products .

Scientific Research Applications

Chlorbufam has been extensively studied for its impact on plant growth, development, and soil microbial communities. It has also been used to investigate the effects of herbicides on aquatic ecosystems and human health. In addition, this compound has been employed in studies related to the inhibition of acetolactate synthase, an enzyme crucial for the biosynthesis of amino acids such as valine and isoleucine .

Comparison with Similar Compounds

Chlorbufam is similar to other carbamate herbicides such as chlorpropham and isoproturon. it is unique in its specific chemical structure and mode of action. Chlorpropham, for example, is used as a plant growth regulator and herbicide, while isoproturon is primarily used for controlling annual grasses and broad-leaved weeds in cereal crops .

Similar Compounds

- Chlorpropham

- Isoproturon

- Chlorotoluron

This compound’s unique combination of high solubility, low volatility, and specific mode of action makes it a valuable compound for various agricultural and scientific applications.

Biological Activity

Chlorbufam, a herbicide classified as a member of the carbamate family, has gained attention for its biological activity and potential applications in agriculture. This article delves into the compound's biological mechanisms, toxicity profiles, and relevant case studies to provide a comprehensive overview of its activity.

This compound is chemically characterized as a N-(1,1-dimethyl-2-hydroxyethyl) carbamate . Its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE) , an enzyme critical for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of the nervous system, which can cause various physiological effects including muscle spasms and paralysis in target organisms.

Toxicity Profile

The toxicity of this compound can be assessed using the LD50 metric, which measures the dose required to kill 50% of a test population. According to available data:

| Route of Exposure | LD50 (mg/kg) | Toxicity Classification |

|---|---|---|

| Oral | 400 - 4,000 | Class II (Slightly Hazardous) |

| Dermal | 100 - 1,000 | Class II (Slightly Hazardous) |

This classification indicates that this compound poses a moderate risk to humans and animals upon exposure .

Biological Activity and Efficacy

This compound exhibits significant herbicidal activity against a variety of plant species. Its effectiveness is influenced by environmental factors such as soil type, moisture levels, and temperature. Research has shown that this compound can inhibit seed germination and root growth in susceptible plants, making it a valuable tool for weed management.

Case Studies

- Field Trials on Crop Safety : A series of field trials conducted in various agricultural settings demonstrated that this compound effectively controlled weed populations without adversely affecting crop yields. In one study, this compound application resulted in a 75% reduction in weed biomass compared to untreated plots .

- Impact on Non-target Species : Studies assessing the impact on non-target organisms revealed that while this compound is effective against specific weeds, it also poses risks to beneficial insects such as pollinators when applied indiscriminately. Monitoring programs indicated a decline in bee populations in areas with high this compound usage .

Environmental Persistence and Degradation

This compound's environmental persistence is relatively low compared to other herbicides. It undergoes rapid degradation in soil due to microbial activity and photodegradation when exposed to sunlight. The half-life of this compound in soil typically ranges from 7 to 14 days , depending on environmental conditions .

Research Findings

Recent studies have focused on the biochemical pathways affected by this compound exposure:

- Neurotoxicity Studies : Research has shown that this compound exposure leads to significant alterations in neurotransmitter levels in both target and non-target species. For instance, elevated levels of acetylcholine were observed in rodents exposed to sub-lethal doses .

- Metabolic Pathways : Investigations into metabolic pathways have indicated that this compound may induce oxidative stress responses in plants, leading to increased production of reactive oxygen species (ROS), which can impair plant growth and development .

Properties

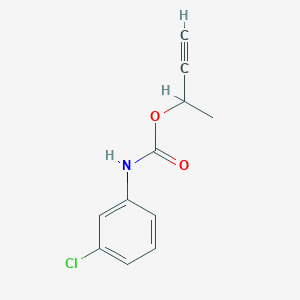

IUPAC Name |

but-3-yn-2-yl N-(3-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-3-8(2)15-11(14)13-10-6-4-5-9(12)7-10/h1,4-8H,2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBXWWGWDPVHAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)OC(=O)NC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041769 | |

| Record name | Chlorbufam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [HSDB] | |

| Record name | Chlorbufam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4282 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility at 20 °C - methanol (286 g/Kg); acetone (280 g/Kg); ethanol (95 g/Kg), In water, 540 mg/L at 20 °C | |

| Record name | CHLORBUFAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density 1.22 /Technical grade/ | |

| Record name | CHLORBUFAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000158 [mmHg], 2.1 m Pa /1.58X10-5 mm Hg/ at 20 °C | |

| Record name | Chlorbufam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4282 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORBUFAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

1967-16-4 | |

| Record name | Chlorbufam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1967-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorbufam [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001967164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorbufam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorbufam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORBUFAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65W9D7691G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORBUFAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

45-46 °C | |

| Record name | CHLORBUFAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.